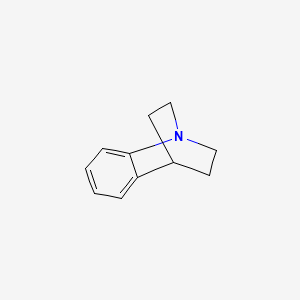
2H-1,4-Ethanoquinoline, 3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2H-1,4-Ethanoquinoline, 3,4-dihydro- can be achieved through several methods. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods typically involve the use of advanced catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2H-1,4-Ethanoquinoline, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include p-toluenesulfonic acid, FeCl3, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,4-Ethanoquinoline, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: It has been investigated for its potential therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1,4-Ethanoquinoline, 3,4-dihydro- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2H-1,4-Ethanoquinoline, 3,4-dihydro- can be compared with similar compounds such as:
3,4-Dihydro-2H-quinoline: Another quinoline derivative with similar chemical properties.
3,4-Dihydroisoquinolin-1(2H)-one: A related compound with different functional groups and applications.
The uniqueness of 2H-1,4-Ethanoquinoline, 3,4-dihydro- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
4363-25-1 |
|---|---|
Molecular Formula |
C11H13N |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-11-10(3-1)9-5-7-12(11)8-6-9/h1-4,9H,5-8H2 |
InChI Key |
RNFRFPSSWGWDKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)

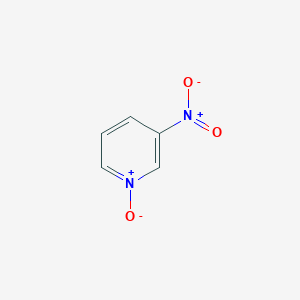

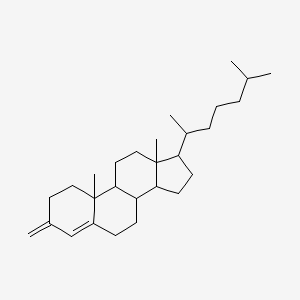
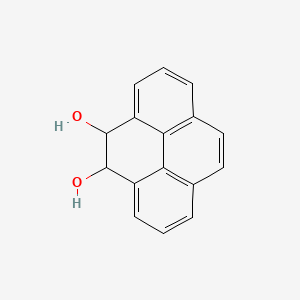
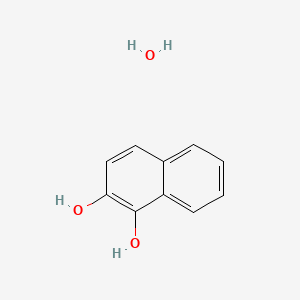
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
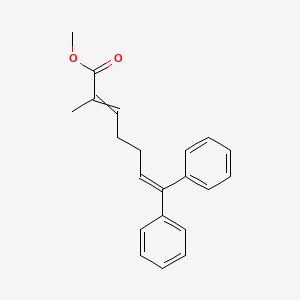
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
